The synthesis of MLN-4760 has been described in several publications, with methods primarily based on the procedures reported by Dales et al. in 2002. The synthesis involves multiple steps, including the use of (3,5-dichlorophenyl)methanol as a key starting material. The process typically employs automated flash chromatography for purification and high-performance liquid chromatography (HPLC) for analysis .
The molecular structure of MLN-4760 can be represented by its empirical formula . The compound features a complex arrangement that includes an imidazole ring and a carboxylic acid functional group.
MLN-4760 undergoes various chemical reactions primarily related to its interaction with enzymes such as ACE2. The compound has been shown to inhibit enzyme activity effectively.
The mechanism of action of MLN-4760 involves its binding affinity to ACE2, where it acts as a competitive inhibitor. This interaction alters the normal physiological functions mediated by ACE2.
MLN-4760 possesses several notable physical and chemical properties that are relevant for its applications in research.
MLN-4760 has significant applications in scientific research:
Angiotensin-converting enzyme 2 (ACE2) serves as a critical counter-regulatory component within the renin-angiotensin system (RAS), functioning as a membrane-bound metallopeptidase primarily expressed in cardiovascular, renal, and pulmonary tissues. Unlike the classical ACE-Ang II-AT1R axis that promotes vasoconstriction, inflammation, and fibrosis, ACE2 catalyzes the conversion of angiotensin II (Ang II) to angiotensin-(1-7) (Ang-(1-7)), which subsequently binds to the Mas receptor (MasR) proto-oncogene. This ACE2/Ang-(1-7)/MasR axis induces vasodilatory, anti-inflammatory, antioxidant, and antifibrotic effects essential for cardiovascular homeostasis [1] [2].
ACE2 exists in both transmembrane and soluble forms, with its enzymatic activity dependent on a zinc-binding motif (H374, H378, E402) and critical histidine residues (H345, H505) that stabilize substrate binding. The enzyme undergoes substrate-dependent hinge-bending movements between its two subdomains (I and II), transitioning between "open" (unbound) and "closed" (bound) conformations during catalytic cycles [4] [5]. Disruption of ACE2 function—whether through genetic deletion, enzymatic inhibition, or viral hijacking—shifts RAS balance toward pathological Ang II/AT1R signaling. This imbalance manifests as endothelial dysfunction, vascular inflammation, and end-organ damage, particularly in pre-existing conditions like hypertension [1] [6].
Table 1: Key Functional Domains of ACE2 Relevant to MLN-4760 Binding
Domain/Residue | Functional Role | Conformational State |
---|---|---|
Zinc-binding motif (H374, H378, E402) | Catalytic activity | Closed (active site accessible) |
Histidine residues (H345, H505) | Stabilization of enzyme-substrate complex | Transition state |
Subdomain I | Forms one side of catalytic cleft | Moves toward Subdomain II during catalysis |
Subdomain II | Forms opposite side of catalytic cleft | Hinge movement during substrate binding |
S1/S2 subunits (viral spike) | Viral entry mechanism | Open conformation facilitates binding |
MLN-4760 ((S,S)-2-{1-carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol4-yl]-ethylamino}-4-methylpentanoic acid) was developed in 2002 as the first potent and selective non-peptidic ACE2 inhibitor. It exhibits picomolar inhibitory activity (IC₅₀ = 0.44 nM against human ACE2) with remarkable selectivity (>5000-fold versus human ACE and carboxypeptidase A) [3] [4]. The inhibitor binds irreversibly to the enzymatic active site through coordination with the catalytic zinc ion and extensive hydrophobic interactions within the S1' and S2' subsites. This binding stabilizes ACE2 in a closed conformation, preventing the hinge-bending motion essential for substrate hydrolysis [4] [5].
MLN-4760's significance extends beyond enzymatic inhibition:
The emergence of SARS-CoV-2 profoundly elevated MLN-4760's research utility. As the virus utilizes ACE2 as its primary entry receptor, MLN-4760 became a critical tool for modeling viral-induced ACE2 dysfunction without requiring biosafety containment. The spike protein's receptor-binding domain (RBD) attaches to the peptidase domain of ACE2, triggering internalization and potentially depleting functional ACE2 from cell surfaces [4] [10].
Molecular dynamics simulations reveal complex interactions between MLN-4760 and the ACE2-Spike interface:
Table 2: Research Applications of MLN-4760 in Experimental Systems
Application Domain | Experimental Model | Key Findings |
---|---|---|
Cardiovascular Pharmacology | Spontaneously Hypertensive Rats (SHR) | - Induces (pro)obesogenic effects - Reduces captopril efficacy - Impairs small artery function - Activates compensatory NO/H₂S signaling in aorta [1] [2] |
Neuropharmacology | Rat brain nerve terminals | - Modulates GABA/glutamate uptake - Reduces exocytotic GABA release - Induces ROS generation (EBC-36032 analog) [9] |
SARS-CoV-2 Entry Mechanisms | Molecular dynamics simulations | - Alters ACE2 conformation but not RBD binding affinity - Displaced by RBD binding [4] [8] |
Endothelial Inflammation | Human endothelial cells | - rS1p-induced ICAM-1/PAI-1 blocked by MLN-4760 - IL-6/MCP-1 increases unaffected by inhibition [10] |
Molecular Imaging | HEK-ACE2 xenografts | - Specific accumulation in ACE2+ tissues - [¹⁸F]F-MLN-4760 superior to Aza-derivative [3] [7] |
In hypertensive models (spontaneously hypertensive rats, SHRs), MLN-4760 administration recapitulates aspects of COVID-19-associated cardiovascular dysregulation:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7